molecular formula C7H8N2O B12357651 5,6-Dimethyl-3-methylidenepyrazin-2-one

5,6-Dimethyl-3-methylidenepyrazin-2-one

Cat. No.: B12357651
M. Wt: 136.15 g/mol
InChI Key: LYUPGURXWPLYJR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-methylidenepyrazin-2-one is a heterocyclic compound characterized by a pyrazine ring substituted with methyl and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-methylidenepyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-butanedione with ethylenediamine, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-3-methylidenepyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5,6-Dimethyl-3-methylidenepyrazin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-methylidenepyrazin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptor activities, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethyl-3-methylidenepyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5,6-dimethyl-3-methylidenepyrazin-2-one

InChI

InChI=1S/C7H8N2O/c1-4-5(2)9-7(10)6(3)8-4/h3H2,1-2H3

InChI Key

LYUPGURXWPLYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C)C(=O)N=C1C

Origin of Product

United States

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